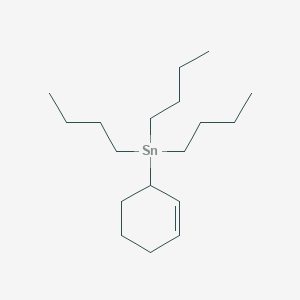

Stannane, tributyl-2-cyclohexen-1-yl-

Descripción

BenchChem offers high-quality Stannane, tributyl-2-cyclohexen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributyl-2-cyclohexen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tributyl(cyclohex-2-en-1-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H,4-6H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBCTVKWKFFLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454074 | |

| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112520-99-7 | |

| Record name | Stannane, tributyl-2-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties of Stannane, tributyl-2-cyclohexen-1-yl-

The following technical guide details the chemical properties, synthesis, and reactivity of Tributyl(2-cyclohexen-1-yl)stannane , a specialized organotin reagent used primarily for stereoselective allylation and cross-coupling reactions.

Technical Guide for Research & Development

Core Directive & Executive Summary

Tributyl(2-cyclohexen-1-yl)stannane (also known as 2-cyclohexenyltributyltin) is a cyclic allylic stannane. Unlike its acyclic counterparts (e.g., allyltributylstannane), this molecule incorporates the allylic moiety within a six-membered ring. This structural constraint imparts unique regio- and stereochemical behavior in nucleophilic additions, particularly in Lewis acid-mediated allylation of aldehydes (Hosomi-Sakurai type reactions) and Palladium-catalyzed Stille cross-couplings .

This guide provides a definitive technical analysis of its physicochemical properties, synthesis from 3-bromocyclohexene, and its mechanistic preference for

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | Tributyl(2-cyclohexen-1-yl)stannane |

| Common Name | 2-Cyclohexenyltributyltin |

| Molecular Formula | |

| Molecular Weight | 371.19 g/mol |

| Structure | Allylic stannane (Sn attached to |

| CAS Number | Not widely indexed; Analogous to 24850-33-7 (Allyl-SnBu3) |

Physical Constants

| Constant | Value (Experimental/Estimated) |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~130–140 °C at 0.5 mmHg (Estimated based on Bu3Sn-allyl trends) |

| Density | ~1.12 g/mL at 25 °C |

| Solubility | Soluble in THF, Et2O, DCM, Hexane; Insoluble in water |

| Stability | Air-stable for short periods; slowly oxidizes. Moisture stable.[1] Store under Argon at 4°C. |

Synthesis Methodology

The most reliable route to Tributyl(2-cyclohexen-1-yl)stannane avoids the formation of the thermodynamic vinyl isomer (1-cyclohexenyl) by using a nucleophilic displacement on an allylic halide.

Reaction Scheme

The synthesis typically involves the generation of a tributyltin nucleophile (stannyl anion) reacting with 3-bromocyclohexene.

Figure 1: Synthesis pathway favoring the kinetic allylic product over the thermodynamic vinyl isomer.

Detailed Protocol

Reagents:

-

3-Bromocyclohexene (Freshly distilled)

-

Tributyltin chloride (

) -

Magnesium turnings (for Grignard prep) or Isopropylmagnesium chloride (

)

Procedure:

-

Preparation of Stannyl Grignard (

):-

In a flame-dried flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine in dry THF.

-

Add

(1.0 equiv) dropwise. Initiate the reaction with gentle heating if necessary. Stir at reflux for 1–2 hours until most Mg is consumed. The solution turns dark grey/brown.

-

-

Coupling:

-

Cool the

solution to 0 °C. -

Add 3-Bromocyclohexene (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Quench with saturated aqueous

.[2] -

Extract with diethyl ether (3x). Wash combined organics with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Crucial Step: Purify via rapid column chromatography on neutral alumina (Grade III) or silica gel deactivated with 1% triethylamine to prevent acid-catalyzed protodestannylation or isomerization. Elute with Hexanes.

-

Yield: Typically 75–85%.

-

Reactivity Profile & Mechanism[5][6]

Nucleophilic Allylation (The Hosomi-Sakurai Reaction)

The primary application of Tributyl(2-cyclohexen-1-yl)stannane is the allylation of aldehydes. The reaction proceeds via a Gamma-selective (

Mechanism:

-Attack

Unlike acyclic allylstannanes, the cyclic nature of the reagent enforces a specific geometry. The aldehyde electrophile attacks the

Figure 2: The

Stereoselectivity (Syn vs. Anti)

The diastereoselectivity of the addition is dictated by the transition state topology:

-

Thermal Conditions (No Lewis Acid): Generally favors the Anti (trans-1,2) isomer via a cyclic Zimmerman-Traxler transition state, though high temperatures are required (often >150°C).

-

Lewis Acid Mediated (

or

Stille Cross-Coupling

While less common than vinyl stannanes, the 2-cyclohexenyl derivative can participate in Pd-catalyzed Stille couplings with aryl halides (

-

Challenge: Allylic stannanes are prone to "cine-substitution" or allylic isomerization during the transmetallation step.

-

Optimization: Use mild catalysts like

with far-red shifted ligands (e.g.,

Experimental Protocol: Lewis Acid-Mediated Allylation

Objective: Synthesis of 1-(cyclohex-2-en-1-yl)-1-phenylmethanol (Model Reaction).

-

Setup: Flame-dry a 50 mL Schlenk flask. Flush with Argon.

-

Reagents:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Tributyl(2-cyclohexen-1-yl)stannane (1.2 mmol, 445 mg)

- (1.2 mmol, 170 mg)

-

Dichloromethane (DCM, anhydrous, 10 mL)

-

-

Execution:

-

Dissolve benzaldehyde in DCM and cool to -78 °C .

-

Add

dropwise. Stir for 15 min to form the Lewis acid complex. -

Add the stannane dropwise (neat or in 1 mL DCM).

-

Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

-

-

Quench & Analysis:

-

Quench with saturated

. -

Extract with DCM, dry (

), and concentrate. -

Result: The crude oil contains the homoallylic alcohol. The

NMR will show a vinyl proton signal shifted relative to the starting material, confirming the

-

Safety & Handling (E-E-A-T)

Warning: Organotin compounds are neurotoxic and skin irritants.

-

Toxicity: Tributyltin species can cross the blood-brain barrier. Chronic exposure affects the central nervous system and immune system.

-

Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).

-

Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or treated with bleach to cleave the Sn-C bonds before washing.

-

Disposal: Collect all tin-containing waste separately. Do not dispose of down the drain; organotins are highly toxic to aquatic life.

References

- General Allylation Reviews: Denmark, S. E.; Almstead, N. G. Allylation of Carbonyls: Methodology and Stereochemistry. Modern Carbonyl Chemistry, 2000, Chapter 10.

-

Cyclic Allyl Stannane Synthesis: Jephcote, V. J.; Pratt, A. J.; Thomas, E. J. Thermally induced and Lewis acid catalysed reactions of allylstannanes with aldehydes. J. Chem. Soc., Perkin Trans. 1, 1989 , 1529-1535. Link

-

Stereochemical Models: Yamamoto, Y.; Asao, N. Selective Reactions Using Allylic Metals. Chem. Rev., 1993 , 93, 2207-2293. Link

-

Stille Coupling of Allylic Stannanes: Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org.[3][4] React., 1997 , 50, 1-652.

Sources

Thermodynamic Stability & 1,3-Metallotropic Shifts of Cyclic Allylic Stannanes

Executive Summary

Cyclic allylic stannanes represent a potent but thermodynamically labile class of organometallic reagents.[1] Their utility in stereoselective synthesis—particularly in SE2' aldehyde allylations and Stille cross-couplings—is frequently compromised by their propensity for 1,3-metallotropic shifts .[1]

This guide addresses the core thermodynamic drivers governing these systems. unlike acyclic analogues where steric bulk dominates, cyclic allylic stannanes are governed by stereoelectronic gating (specifically

Theoretical Framework: The 1,3-Metallotropic Equilibrium[1]

The fundamental instability of allylic stannanes arises from the weakness of the C-Sn bond (

In cyclic systems, this is not merely a side reaction; it is a rapid equilibrium that dictates the ratio of regioisomers (

Mechanism of Isomerization

The migration proceeds via a concerted suprafacial sigmatropic rearrangement or an ion-pair mechanism promoted by Lewis acids or polar solvents.[1]

Figure 1: The 1,3-metallotropic shift equilibrium.[1] Lewis acids significantly accelerate the rate of isomerization, often converting kinetic isomers to thermodynamic ones within minutes.[1]

Structural Determinants: The "Axial" Preference[1]

In six-membered rings (cyclohexenyl stannanes), thermodynamic stability is driven by orbital alignment rather than simple sterics.[1] This is a critical distinction for drug development chemists designing rigid scaffolds.

The Stereoelectronic Effect ( )

A key feature of cyclic allylic stannanes is the preference for the stannyl group to occupy the pseudoaxial position.[1]

-

Why? The

bond is a strong electron donor.[1] When pseudoaxial, it aligns perfectly parallel to the -

Consequence: This hyperconjugative overlap (

) stabilizes the molecule electronically, even if it introduces 1,3-diaxial steric strain.[1]

Implication for Synthesis: If you synthesize a pseudoequatorial stannane (kinetically), it will likely isomerize to the pseudoaxial conformer upon heating or exposure to silica gel.[1]

Table 1: Stability Factors in Cyclic Systems[1]

| Factor | Influence on Stability | Design Recommendation |

| Ring Size | 6-membered: High stability due to chair-like conformation.[1] 5-membered: Lower stability; increased ring strain accelerates 1,3-shifts.[1] | Use 6-membered rings for storage; generate 5-membered rings in situ. |

| Substitution | Introduce steric bulk at the | |

| Lewis Acidity | Presence of Lewis Acids (even trace on silica) catalyzes migration.[1] | Never purify on unbuffered silica.[1] Use amine-doped silica (1% Et3N).[1] |

Experimental Protocol: Kinetic Synthesis & Stabilization

To utilize cyclic allylic stannanes effectively, one must often bypass the thermodynamic equilibrium.[1] The following protocol describes the Kinetic Generation of a cyclohexenyl stannane, preventing isomerization to the thermodynamic mixture.

Protocol: Synthesis of 3-(Tributylstannyl)cyclohex-1-ene

Target: Kinetic control to avoid double-bond migration.[1]

Reagents

-

Cyclohex-2-en-1-one (Substrate)[1]

-

2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide)[1]

-

-Butyllithium (

-

Tributyltin chloride (

) -

TMEDA (Tetramethylethylenediamine)

Step-by-Step Workflow

-

Hydrazone Formation:

-

Shapiro Reaction (Dianion Generation):

-

Stannylation (The Critical Step):

-

Workup & Purification:

Application Logic: Stereocontrol in SE2' Reactions

The primary value of maintaining the thermodynamic stability of these reagents lies in their reaction pathways.[1] Cyclic allylic stannanes react with aldehydes via an SE2' (open transition state) or cyclic (closed) transition state , depending on the Lewis Acid used.[1]

Decision Tree: Reaction Pathway Selection

Figure 2: Divergent stereochemical outcomes based on Lewis Acid selection. The stability of the starting stannane isomer is prerequisite for predictable diastereoselectivity.

Analytical Validation

How do you confirm you have the stable isomer?

-

NMR: The most definitive method.[1]

- values shift significantly based on ring position and substitution.[1]

-

Diagnostic:

coupling constants (

-

Variable Temperature (VT) NMR:

References

-

Marshall, J. A. , Welmaker, G. S., & Gung, B. W. (1991).[1][2] The isomerization of allylic stannanes. Journal of the American Chemical Society, 113(2), 647–656.[1] [Link]

-

Denmark, S. E. , & Wilson, T. (1992).[1] Allylation of aldehydes with allylic stannanes. In Comprehensive Organic Synthesis. Pergamon Press.[1]

-

Thomas, E. J. (1991).[1] Allyl stannanes in organic synthesis. Chemical Reviews. [Link]

-

Gung, B. W. (1996).[1] Structure and stereochemistry of allylic stannanes. The Journal of Organic Chemistry. [Link][1]

Sources

Application Note: Precision Lewis Acid-Mediated Allylation with Tributyl-2-cyclohexen-1-yl-stannane

Executive Summary

The allylation of aldehydes using tributyl-2-cyclohexen-1-yl-stannane (a cyclic allylstannane) represents a powerful method for constructing functionalized homoallylic alcohols with high regio- and diastereocontrol. Unlike acyclic counterparts, the cyclic constraint of the 2-cyclohexenyl system imposes rigid conformational requirements on the transition state.

This protocol details the optimized conditions for the Hosomi-Sakurai type reaction , specifically focusing on the use of Titanium(IV) chloride (

Mechanistic Foundation & Stereochemical Control[1]

To master this reaction, one must understand that it does not proceed via a simple nucleophilic attack. It is a Lewis Acid-promoted electrophilic substitution with allylic rearrangement (

The Anti-S_E' Pathway

In the presence of a monodentate Lewis Acid (e.g.,

-

Activation: The Lewis Acid coordinates to the aldehyde carbonyl, lowering its LUMO energy.

-

Alignment: The stannane approaches the activated aldehyde. The critical stereoelectronic requirement is that the

bond must be anti-periplanar to the forming -

Gamma-Attack: The nucleophilic attack occurs at the

-position (C3 of the cyclohexenyl ring), resulting in a double bond migration. -

Elimination: The stannyl group is eliminated, yielding the 3-substituted cyclohexene product.

Stereochemical Outcome

Because the 2-cyclohexenyl ring is conformationally constrained, the anti-periplanar requirement dictates the relative stereochemistry. The major product typically exhibits an anti-relationship between the newly formed hydroxyl group and the ring attachment point (relative to the vicinal protons).

Mechanistic Diagram

Figure 1: The reaction proceeds via gamma-attack with anti-periplanar elimination of the stannyl group.

Critical Parameters and Optimization

The choice of Lewis Acid and temperature is binary: incorrect choices lead to scrambling or polymerization.

Lewis Acid Selection Table

| Lewis Acid | Reactivity | Diastereoselectivity (Anti:Syn) | Side Reactions | Recommendation |

| High | Excellent (>95:5) | Low at -78°C | Primary Choice | |

| Moderate | Good (80:20) | Polymerization of aldehyde | Secondary Choice | |

| High | Moderate | Transmetallation risks | Avoid | |

| Low | Variable (Chelation control) | Low conversion | Use for Chelation Control |

Solvent & Temperature

-

Solvent: Dichloromethane (DCM) is the only recommended solvent. It solubilizes

without coordinating to it (unlike THF, which kills reactivity) and remains fluid at -78°C. -

Temperature: Strict maintenance of -78°C is required.

-

Reason: At higher temperatures (>-40°C), the kinetic anti product can undergo Lewis acid-catalyzed isomerization (via a carbocation intermediate) to the thermodynamic mixture, eroding diastereoselectivity.

-

Standardized Protocol

Reagent: Tributyl-2-cyclohexen-1-yl-stannane (Note: Ensure purity; contaminants like

Materials

-

Electrophile: Aliphatic or Aromatic Aldehyde (1.0 equiv)

-

Nucleophile: Tributyl-2-cyclohexen-1-yl-stannane (1.2 equiv)

-

Lewis Acid:

(1.0 M in DCM) (1.1 equiv) -

Solvent: Anhydrous DCM (0.2 M concentration relative to aldehyde)

-

Quench: Sat. aq.

+ 10% KF (potassium fluoride) solution.

Step-by-Step Workflow

Figure 2: Step-by-step execution flow ensuring kinetic control.

Detailed Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

-

Activation: Cool the solution to -78°C (dry ice/acetone bath). Add

(1.1 mL, 1.0 M in DCM) dropwise over 5 minutes. The solution will typically turn yellow or orange, indicating the formation of the Lewis acid-carbonyl complex.-

Critical: Stir for 5 minutes to ensure complete complexation before adding the stannane.

-

-

Addition: Dissolve tributyl-2-cyclohexen-1-yl-stannane (1.2 mmol) in DCM (2 mL). Add this solution dropwise down the side of the flask over 10 minutes.

-

Note: Rapid addition can cause local heating, leading to lower diastereoselectivity.

-

-

Reaction: Stir at -78°C for 1–2 hours.

-

Quench: While still at -78°C, quench the reaction by adding saturated aqueous

(5 mL). Remove the cooling bath and allow to warm to room temperature. -

Tin Removal: Add 5 mL of 10% aqueous KF solution and stir vigorously for 30 minutes. This converts the toxic tributyltin chloride byproduct into insoluble polymeric tributyltin fluoride, which can be filtered off or remains in the organic layer as a non-streaking species.

-

Extraction: Extract with DCM (3 x 10 mL), dry over

, and concentrate.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Protodestannylation | Ensure strictly anhydrous conditions. The stannane is acid-sensitive; moisture creates HCl from |

| Poor Diastereoselectivity | Temperature fluctuation | Use a cryocooler or fresh dry ice/acetone. Do not allow temp to rise above -70°C during addition. |

| Aldehyde Polymerization | Lewis Acid too strong | Switch from |

| No Reaction | Steric bulk | If using hindered aldehydes, allow reaction to warm to -40°C slowly after 2 hours at -78°C. |

References

-

Jephcote, T., & Thomas, E. J. (1991). "Allylstannanes: Synthesis and Reactions of 2-Cyclohexenylstannanes." Journal of the Chemical Society, Perkin Transactions 1, 429-437. [1]

- Key Insight: Establishes the fundamental regio- and stereoselectivity of 2-cyclohexenylstannane additions.

-

Yamamoto, Y. (1987). "A New Era of Organometallic Chemistry: Stereoselective Allylation." Accounts of Chemical Research, 20(7), 243–249.

-

Key Insight: Defines the Lewis Acid-mediated anti-S_E' mechanism.[2]

-

-

Denmark, S. E., & Almstead, N. G. (1993). "Allylation of Aldehydes with Allylstannanes." Journal of the American Chemical Society, 115(8), 3133-3139.

- vs others)

-

Williams, D. R., et al. (2003).[3] "Asymmetric Conjugate Addition Reactions of Allyl- and Crotylstannanes." Chemical Communications, (17), 2220-2221.[3]

-

Key Insight: Advanced applications of stannane stereocontrol.[3]

-

Sources

- 1. A regiocontrolled synthesis of allylstannanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Copper-Mediated Cross-Coupling of Tributyl-2-cyclohexen-1-yl-stannane

Introduction: The Strategic Advantage of Copper in Allylic Stille Couplings

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures that are pivotal to the pharmaceutical and agrochemical industries. Among the array of cross-coupling methodologies, the Stille reaction, which couples organostannanes with organic electrophiles, is renowned for its versatility and functional group tolerance.[1] Traditionally reliant on palladium catalysis, a significant evolution in this field has been the emergence of copper-mediated and copper-catalyzed protocols. These copper-based systems offer a more economical and, in certain cases, mechanistically distinct alternative to their palladium counterparts.[2]

This guide provides an in-depth technical overview and detailed protocols for the copper-mediated cross-coupling of tributyl-2-cyclohexen-1-yl-stannane. This specific allylic stannane is a valuable building block, enabling the introduction of a cyclohexenyl moiety, a common structural motif in natural products and bioactive molecules. The discussion herein will focus on the underlying mechanistic principles, the practical aspects of reaction setup and execution, and troubleshooting common challenges, thereby providing researchers with a robust framework for the successful application of this powerful synthetic transformation.

Mechanistic Insights: The Role of Copper and Regiochemical Control

The copper-mediated coupling of allylic stannanes with organic halides, a palladium-free variant of the Stille reaction, proceeds through a distinct catalytic cycle. A key feature of copper-catalyzed allylic substitutions is the pronounced preference for the formation of the γ-substituted product.[3] This regioselectivity is a departure from some traditional palladium-catalyzed systems and offers a unique tool for targeted synthesis.

The proposed catalytic cycle commences with the transmetalation of the organostannane with a Cu(I) species, typically a copper(I) halide, to generate an allylic copper intermediate and a tributyltin halide byproduct. This step is often the rate-determining step of the reaction. The allylic copper species then undergoes oxidative addition with the organic halide, leading to a transient Cu(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired cross-coupled product and regenerates the active Cu(I) catalyst.

Caption: Proposed catalytic cycle for the copper-mediated coupling of an allylic stannane.

The high γ-regioselectivity observed in these reactions is attributed to the nature of the allylic copper intermediate and the subsequent steps of oxidative addition and reductive elimination.[3] This predictable regiochemical outcome is a significant advantage for synthetic planning.

Experimental Protocols

Part 1: Synthesis of Tributyl-2-cyclohexen-1-yl-stannane

While a specific, detailed literature procedure for the synthesis of tributyl-2-cyclohexen-1-yl-stannane can be elusive, a general and reliable method involves the reaction of tributyltin hydride with a suitable cyclohexenyl halide or the reaction of a tributylstannyllithium reagent with cyclohexenone. The following protocol is adapted from general procedures for the synthesis of allylic stannanes.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromocyclohexene | ≥95% | Major Chemical Supplier |

| Magnesium turnings | --- | Major Chemical Supplier |

| Tributyltin chloride | ≥96% | Major Chemical Supplier |

| Anhydrous Diethyl Ether | DriSolv® | Major Chemical Supplier |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Major Chemical Supplier |

| Saturated aq. NH₄Cl | --- | Prepared in-house |

| Anhydrous MgSO₄ | --- | Major Chemical Supplier |

| Silica Gel | 230-400 mesh | Major Chemical Supplier |

Procedure:

-

Preparation of Cyclohexenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromocyclohexene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the flask. Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3-bromocyclohexene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour. Cool the solution to room temperature.

-

Reaction with Tributyltin Chloride: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of tributyltin chloride (1.1 eq.) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

-

Coupling and Work-up: Slowly add the freshly prepared cyclohexenylmagnesium bromide solution to the cooled tributyltin chloride solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tributyl-2-cyclohexen-1-yl-stannane as a colorless oil.

Part 2: Copper-Mediated Cross-Coupling Protocol

This protocol is adapted from a highly efficient palladium-free Stille cross-coupling of an allylic stannane with an aryl bromide, which demonstrated excellent yields with low catalyst loading.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Tributyl-2-cyclohexen-1-yl-stannane | As synthesized | --- |

| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% | Major Chemical Supplier |

| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Major Chemical Supplier |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Major Chemical Supplier |

| Anhydrous Dimethylformamide (DMF) | DriSolv® | Major Chemical Supplier |

| Diethyl Ether | Anhydrous | Major Chemical Supplier |

| Saturated aq. NH₄Cl | --- | Prepared in-house |

| Anhydrous Na₂SO₄ | --- | Major Chemical Supplier |

| Silica Gel | 230-400 mesh | Major Chemical Supplier |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add tributyl-2-cyclohexen-1-yl-stannane (1.2 eq.), the aryl bromide (1.0 eq.), and cesium carbonate (1.5 eq.). Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes. Add copper(I) iodide (0.05 eq.) to the flask.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and quench with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

-

Removal of Tin Byproducts: The crude product will contain tributyltin bromide. To remove this, dissolve the crude oil in a minimal amount of hexane and pass it through a silica gel plug, eluting with hexane. Alternatively, a mild hydrolysis and extraction with aqueous NaHCO₃ can be effective for removing tin-containing byproducts.[5] Further purification by column chromatography on silica gel will afford the pure cross-coupled product.

Caption: A flowchart illustrating the synthesis and subsequent coupling reaction.

Expected Results and Troubleshooting

| Coupling Partner (Aryl Bromide) | Expected Product (γ-isomer) | Typical Yield Range | Potential Side Products |

| 4-Bromoanisole | 3-(4-methoxyphenyl)cyclohex-1-ene | 75-90% | Protodestannylation product (cyclohexene), Homocoupling of stannane |

| 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)cyclohex-1-ene | 60-80% | Increased protodestannylation due to electron-withdrawing group |

| 2-Bromopyridine | 2-(cyclohex-2-en-1-yl)pyridine | 70-85% | Coordination of product to copper may affect catalysis |

Troubleshooting:

-

Low Yield:

-

Cause: Inactive catalyst, moisture in the reaction.

-

Solution: Use high-purity CuI, ensure all glassware is flame-dried, and use anhydrous solvents.

-

Cause: Incomplete reaction.

-

Solution: Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C).

-

-

Formation of Protodestannylation Product:

-

Cause: Presence of protic impurities.

-

Solution: Ensure all reagents and solvents are scrupulously dried. The choice of base can also influence this side reaction; Cs₂CO₃ has been shown to be effective in suppressing protodestannylation.[2]

-

-

Difficulty in Removing Tin Byproducts:

-

Cause: High polarity of the desired product, leading to co-elution.

-

Solution: In addition to silica gel chromatography, treatment of the crude product with a solution of KF in acetonitrile can precipitate tributyltin fluoride, which can then be removed by filtration.

-

Conclusion

The copper-mediated cross-coupling of tributyl-2-cyclohexen-1-yl-stannane represents a valuable and cost-effective method for the synthesis of γ-substituted cyclohexene derivatives. The reaction proceeds under mild conditions, with low catalyst loadings, and exhibits excellent regioselectivity. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively employ this protocol for the construction of complex molecules relevant to drug discovery and natural product synthesis. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful implementation of this powerful synthetic transformation.

References

-

Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

-

Marshall, J. A.; Gung, B. W. Org. Synth.1993 , 71, 186. [Link]

-

Wikipedia. Copper-catalyzed allylic substitution. [Link]

-

Ghosh, A. K.; et al. Org. Lett.2010 , 12, 4364–4367. [Link]

-

Allred, G. D.; Liebeskind, L. S. J. Am. Chem. Soc.1996 , 118, 2748–2749. [Link]

-

Ghosh, A. K.; et al. J. Org. Chem.2021 , 86, 11, 7817–7828. [Link]

-

Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004 , 43, 1132-1136. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Espinet, P.; et al. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Rossi, R. A.; et al. Tetrahedron2013 , 69, 10391-10425. [Link]

-

Organic Chemistry Portal. Tributyltin hydride. [Link]

-

Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]

-

Wikipedia. Stille reaction. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

Application Note: Stereoselective Introduction of Cyclohexenyl Groups via Organotin Reagents

This Application Note is designed to guide researchers through the stereoselective and regioselective introduction of cyclohexenyl groups using organotin reagents (Stille Cross-Coupling). This protocol emphasizes the retention of stereochemical information , the utility of the "Copper Effect" for difficult substrates, and rigorous purification strategies to eliminate organotin toxicity.

Executive Summary

The introduction of the cyclohexenyl motif is a critical transformation in medicinal chemistry, often serving as a lipophilic spacer, a conformational lock, or a precursor to chiral cyclohexane rings. While various methods exist (Suzuki, Negishi), organotin reagents (Stille coupling) offer unparalleled functional group tolerance and mild reaction conditions.

This guide details the stereospecific cross-coupling of 1-cyclohexenylstannanes with aryl/vinyl halides. Unlike other methods, this protocol ensures complete retention of double-bond geometry and regiochemical fidelity , making it indispensable for synthesizing complex scaffolds where stereochemical erosion cannot be tolerated.

Mechanistic Insight & Stereochemical Control

The success of the Stille reaction relies on the catalytic cycle of Palladium (Pd).[1][2][3][4][5] The "stereoselective" nature of this reaction is defined by its stereospecificity : the reaction proceeds with retention of configuration at the carbon-tin bond.

The Catalytic Cycle

-

Oxidative Addition: Pd(0) inserts into the C-X bond of the electrophile.[3] This step usually proceeds with inversion (if sp3) or retention (if sp2), but for aryl/vinyl halides, stereochemistry is preserved.

-

Transmetallation (The Critical Step): The organotin reagent transfers the cyclohexenyl group to the Pd center. This step is stereoretentive . The geometry of the cyclohexenyl ring (fixed in the reagent) is transferred exactly to the product.

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).[6]

The "Copper Effect"

For sterically demanding cyclohexenyl groups, the rate of transmetallation can be sluggish. The addition of Copper(I) Iodide (CuI) is a field-proven optimization. CuI facilitates the transfer by forming a transient, more reactive organocopper species or by scavenging free phosphine ligands that inhibit the catalyst.

Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical points of stereocontrol.

Caption: The Stille catalytic cycle emphasizing the stereoretentive Transmetallation step accelerated by Copper(I).

Experimental Protocols

Protocol A: Synthesis of Tributyl(1-cyclohexenyl)stannane

Context: While commercially available, synthesizing this reagent ensures freshness and allows for substitution (e.g., 4-substituted cyclohexenyls).

Reagents:

-

Cyclohexanone (10 mmol)

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 equiv)

-

Hexabutylditin (Bu3Sn-SnBu3) (1.1 equiv)

-

Pd(PPh3)4 (3 mol%)

-

LiCl (3 equiv)

Step-by-Step:

-

Enol Triflate Formation:

-

Cool THF (20 mL) containing LDA to -78°C.

-

Add Cyclohexanone dropwise. Stir for 1 h to generate the enolate.

-

Add PhNTf2 (dissolved in THF). Warm to 0°C and stir for 2 h.

-

Quench: Sat. NH4Cl. Extract with ether.

-

Purify: Flash chromatography (neutral alumina) to isolate 1-cyclohexenyl triflate .

-

-

Stannylation (Palladium Catalyzed):

-

In a flame-dried Schlenk flask, dissolve the triflate (1 equiv) in Dioxane (0.1 M).

-

Add Hexabutylditin (1.1 equiv), LiCl (3 equiv), and Pd(PPh3)4 (0.03 equiv).

-

Note: LiCl is crucial here to prevent catalyst poisoning by triflate anions.

-

Heat to 80°C for 12-16 h under Argon.

-

Workup: Cool, filter through Celite. Concentrate.

-

Purification: Rapid chromatography on neutral alumina (100% Hexanes). Silica gel can cause protodestannylation.

-

Protocol B: Stereoselective Cross-Coupling (The "Copper Effect" Method)

Context: This protocol is optimized for coupling the cyclohexenyl stannane with sensitive or sterically hindered aryl halides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Tributyl(1-cyclohexenyl)stannane (1.2 equiv)

-

Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%)

-

CuI (10-20 mol%) - The Accelerator

-

CsF (2.0 equiv) - Optional, for Fluoride activation

-

Solvent: DMF or NMP (degassed)

Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide, Pd catalyst, and CuI.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of the Stille reaction (leads to homocoupling).

-

Addition: Add degassed DMF (0.2 M concentration). Add the Stannane via syringe.[2]

-

Reaction: Heat to 60-90°C . Monitor by LCMS.

-

Insight: If using CuI, the reaction often proceeds at lower temperatures (rt to 60°C), preserving sensitive stereocenters on the aryl partner.

-

-

Workup (Tin Removal - Critical):

-

Dilute with Ether/EtOAc.[7]

-

The KF Wash: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.

-

Observation: A bulky white precipitate (Bu3SnF) will form. This polymer is insoluble and non-toxic compared to the soluble tin halides.

-

Filter the suspension through a pad of Celite.

-

Wash the filtrate with water (3x) to remove DMF.

-

Dry over MgSO4 and concentrate.

-

Data Summary & Optimization Table

| Variable | Standard Condition | "Difficult" Substrate Condition | Why? |

| Catalyst | Pd(PPh3)4 | Pd2(dba)3 + AsPh3 | AsPh3 (Triphenylarsine) is a "softer" ligand, accelerating the rate-limiting transmetallation step. |

| Solvent | Toluene / THF | DMF / NMP | Polar aprotic solvents stabilize the Pd(II) intermediate and enhance reaction rates. |

| Additive | None | CuI (10-20%) | CuI scavenges free ligands and mediates transmetallation via an organocopper intermediate. |

| Workup | NH4Cl wash | KF Polymerization | KF converts soluble tin byproducts into insoluble Bu3SnF, essential for pharmaceutical purity. |

Workflow Visualization: Purification Strategy

Effective removal of organotin residues is a regulatory requirement in drug development.

Caption: The KF Workup Protocol converts toxic, soluble tin byproducts into filterable solids.

Safety & Handling

-

Toxicity: Organotin compounds (especially trimethyltin and tributyltin) are neurotoxic. Always handle in a fume hood. Double-glove (nitrile).

-

Waste: All tin-containing waste must be segregated and labeled specifically as "Organotin Waste". Do not mix with general organic waste.

-

Destruction: Glassware should be rinsed with a base bath (KOH/iPrOH) to remove residual tin traces before general washing.

References

-

Original Stille Discovery: Milstein, D., & Stille, J. K. (1978).[3][5] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[5] Journal of the American Chemical Society.[5][6][8] Link

-

The "Copper Effect": Farina, V., Kapadia, S., & Krishnan, B., et al. (1991). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry. Link

-

Stereospecific Cross-Coupling: Labadie, J. W., & Stille, J. K. (1983).[8] "Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents." Journal of the American Chemical Society.[5][6][8] Link

-

Fluoride Workup Protocol: Leibner, J. E., & Jacobus, J. (1979). "The fluoride cleavage of organotin bonds." Journal of Organic Chemistry. Link

-

Review of Stille Chemistry: Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stille Couplings with Sterically Hindered Stannanes

Welcome to the technical support center for navigating the challenges of Stille couplings, specifically when dealing with sterically hindered organostannanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the rationale behind them.

Problem 1: Low to No Product Yield

You've set up your Stille coupling with a bulky organostannane and your desired electrophile, but the reaction is sluggish, and the yield is disappointingly low.

Possible Causes & Solutions:

-

Steric Hindrance Slowing Transmetalation: The sheer bulk of the stannane can significantly slow down the rate-determining transmetalation step in the catalytic cycle.[1][2]

-

Solution 1: Introduce a Copper(I) Co-catalyst. Copper(I) salts, such as CuI or CuBr, can facilitate the transmetalation from the bulky tin reagent to the palladium center.[3][4][5][6] This is often referred to as the "copper effect" and can dramatically increase reaction rates and yields, even for very hindered substrates.[3][7]

-

Solution 2: Employ Bulky, Electron-Rich Ligands. Ligands with large cone angles can accelerate the reductive elimination step, which follows transmetalation.[2] Using ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or proazaphosphatranes can be highly effective for coupling sterically demanding substrates.[8][9]

-

Solution 3: Increase Reaction Temperature. While not always ideal for sensitive substrates, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[8]

-

-

Inefficient Palladium Catalyst: The choice of palladium source and its ligands is critical.

-

Solution: Screen Different Palladium Catalysts and Ligands. While Pd(PPh₃)₄ is a common choice, it may not be optimal for challenging couplings.[10] Consider more active catalysts like Pd₂(dba)₃ in combination with bulky phosphine ligands.[1][8] A systematic screening of catalysts and ligands is often a worthwhile investment of time.

-

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction intermediates.

-

Solution: Experiment with Different Solvents. Solvents like THF, toluene, and DMF are commonly used.[11] For sterically hindered couplings, polar aprotic solvents like DMF or the use of additives like LiCl can sometimes enhance the rate by stabilizing charged intermediates.[4] However, in some cases, less coordinating solvents like toluene may be beneficial.[10]

-

Problem 2: Significant Homocoupling of the Stannane

You observe a significant amount of the R²-R² dimer in your reaction mixture, consuming your valuable organostannane.

Possible Causes & Solutions:

-

Palladium(II) Precatalyst Reacting with Two Equivalents of Stannane: This is a known side reaction in Stille couplings.[2][12]

-

Solution: Use a Pd(0) Source Directly. Using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize this side reaction. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is efficiently reduced in situ.

-

-

Radical Pathways: Under certain conditions, the Pd(0) catalyst can initiate a radical process leading to homocoupling.[2]

-

Solution: Optimize Reaction Conditions. Lowering the reaction temperature, if possible, can sometimes disfavor radical pathways. Ensuring a truly anaerobic environment is also crucial, as oxygen can promote side reactions.

-

Problem 3: Dehalogenation of the Electrophile

Instead of the desired cross-coupled product, you are isolating the dehalogenated starting material (R¹-H).

Possible Causes & Solutions:

-

Slow Reductive Elimination: If the reductive elimination step is slow, the palladium intermediate can undergo side reactions, including protonolysis if a proton source is present.

-

Solution 1: Use Bulky Ligands. As mentioned previously, bulky ligands can accelerate reductive elimination.[2][10]

-

Solution 2: Change the Solvent. Some solvents are more prone to facilitating dehalogenation. For instance, switching from dioxane or DMF to toluene has been reported to reduce this side reaction.[10]

-

-

Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can lead to dehalogenation.

-

Solution: Ensure Anhydrous Conditions. Thoroughly dry all solvents and reagents. Using freshly distilled solvents and flame-dried glassware is recommended.

-

Problem 4: Difficulty Removing Tin Byproducts

The reaction works, but you are struggling to separate your product from the tin byproducts (e.g., tributyltin halides).

Possible Causes & Solutions:

-

Physical Properties of Tin Byproducts: Tributyltin and trimethyltin byproducts can be difficult to remove by standard chromatography due to their polarity.[12][13]

-

Solution 1: Fluoride Wash. A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.

-

Solution 2: Use of Ionic Liquid-Supported Tin Reagents. For a "greener" approach, consider using tin reagents supported on ionic liquids. This allows for easier separation and recycling of the tin compounds.[14]

-

Solution 3: Catalytic Tin Conditions. Advanced protocols that are catalytic in tin have been developed, significantly reducing the amount of tin waste.[15]

-

Frequently Asked Questions (FAQs)

Q1: Why is the Stille coupling often preferred for complex molecule synthesis despite the toxicity of organostannanes?

A1: The Stille coupling is highly valued for its remarkable tolerance of a wide array of functional groups, including acids, alcohols, and amines, which often do not require protecting groups.[1][12][16][17][18] Organostannanes are also stable to air and moisture, making them easier to handle compared to many other organometallic reagents.[2][12][18] This robustness makes it a reliable choice, particularly in the later stages of a complex synthesis.[18]

Q2: Can I use aryl chlorides as electrophiles in Stille couplings with hindered stannanes?

A2: Yes, but it is challenging. Aryl chlorides are less reactive than bromides or iodides towards oxidative addition.[4] However, the development of highly active palladium catalysts with bulky, electron-rich ligands, such as tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides feasible.[8][19] These reactions often require higher temperatures and carefully optimized conditions.[8]

Q3: What is the role of additives like LiCl and CsF in these reactions?

A3:

-

LiCl: Lithium chloride is often used to accelerate the transmetalation step.[4] The chloride ion can displace a ligand on the palladium center, forming a more reactive palladium species that facilitates the transfer of the organic group from tin.

-

CsF: Cesium fluoride can activate the organostannane by coordinating to the tin atom, forming a hypervalent tin species.[13] This increases the nucleophilicity of the organic group being transferred, thereby accelerating transmetalation.[13]

Q4: How does the choice of the non-transferable groups on the tin atom (e.g., methyl vs. butyl) affect the reaction?

A4: The rate of transfer of organic groups from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[2] The non-transferable groups are typically alkyl groups like methyl or butyl, which have a much lower migratory aptitude.[17] While trimethylstannyl reagents are often more reactive than their tributylstannyl counterparts, they are also significantly more toxic.[2] Tributylstannyl reagents are a common compromise between reactivity and safety.

Visualizing the Stille Catalytic Cycle

The following diagram illustrates the key steps in the Stille coupling catalytic cycle. Understanding this cycle is fundamental to effective troubleshooting.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical progression for troubleshooting low-yielding Stille couplings with sterically hindered stannanes.

Caption: A decision-making guide for improving low yields.

Experimental Protocols

General Protocol for Stille Coupling with a Hindered Stannane using a Cu(I) Co-catalyst

This protocol is a starting point and may require optimization for specific substrates.

-

Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the copper(I) salt (e.g., CuI, 10-20 mol%), the electrophile (1.0 equiv), and the organostannane (1.1-1.5 equiv).

-

Solvent Addition: Add anhydrous solvent (e.g., THF or toluene) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of celite, wash the celite with the organic solvent, and then proceed with a standard aqueous workup and purification by column chromatography.

Data Presentation: Catalyst and Ligand Screening

When optimizing a reaction, it is crucial to present the data clearly. Below is an example of how to tabulate screening results.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 15 |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | - | Toluene | 100 | 25 |

| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Toluene | 100 | 55 |

| 4 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CuI (10) | Toluene | 80 | 78 |

| 5 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | CuI (10) | THF | 65 | 85 |

References

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new general synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Heravi, M. M., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]

-

Barnard, C. F. J., et al. (2005). Orthopalladated and -platinated bulky triarylphosphite complexes: synthesis, reactivity and application as high-activity catalysts for Suzuki and Stille coupling reactions. Dalton Transactions, (1), 101-110. [Link]

-

Ghorai, S., & Ghorai, P. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 86(17), 11848–11857. [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. [Link]

-

ResearchGate. (n.d.). Stille reactions with ionic liquid supported tin reagents. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Organic Letters, 3(26), 4173–4176. [Link]

-

Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]

-

Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

-

OUCI. (n.d.). A Highly Active and General Catalyst for the Stille Coupling Reaction of Unreactive Aryl, Heteroaryl, and Vinyl Chlorid…. [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Beilstein Journals. (2024). C–C Coupling in sterically demanding porphyrin environments. [Link]

-

Farina, V., et al. (1996). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 61(18), 6272–6283. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]

-

ResearchGate. (n.d.). Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. [Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Orthopalladated and -platinated bulky triarylphosphite complexes: synthesis, reactivity and application as high-activity catalysts for Suzuki and Stille coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. nbinno.com [nbinno.com]

- 12. jk-sci.com [jk-sci.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.msu.edu [chemistry.msu.edu]

- 16. ikm.org.my [ikm.org.my]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. organicreactions.org [organicreactions.org]

- 19. A Highly Active and General Catalyst for the Stille Coupling Reaction of Unreactive Aryl, Heteroaryl, and Vinyl Chlorid… [ouci.dntb.gov.ua]

Preventing protodestannylation of tributyl-2-cyclohexen-1-yl-stannane

Topic: Preventing Protodestannylation of Tributyl-2-cyclohexen-1-yl-stannane Ticket ID: SN-ALLYL-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Core Issue: Tributyl-2-cyclohexen-1-yl-stannane is an allylic stannane . Unlike vinyl or alkyl stannanes, allylic stannanes are exceptionally sensitive to Brønsted acids. They act as "proton sponges" due to the high energy of the HOMO and the stability of the carbocation intermediate formed upon protonation (the

Immediate Triage (Stop & Check): If you are currently observing decomposition (NMR signals broadening, appearance of free cyclohexene or tin byproducts), check these three critical failure points immediately:

| Failure Point | Diagnostic Question | Immediate Action |

| NMR Solvent | Are you using | STOP. Chloroform generates HCl over time. Switch to |

| Purification | Did you use untreated Silica Gel 60? | CRITICAL. Standard silica ( |

| Storage | Is the compound neat at Room Temp? | RISK. Store as a 1M solution in degassed Hexane/Pentane at -20°C. |

The Mechanism of Failure: Why is it happening?

To prevent decomposition, you must understand the enemy. Protodestannylation of allylic stannanes typically proceeds via an

-

Gamma-Protonation: The double bond is protonated at the

-position (C3 relative to Sn). -

Beta-Cation Stabilization: This forms a carbocation at the

-position. This cation is not just a secondary cation; it is stabilized by the C-Sn bond (hyperconjugation/ -

Elimination: The C-Sn bond breaks, releasing the stannyl group and shifting the double bond.

Visualization: The Destannylation Pathway

Caption: The

Validated Purification Protocols

Standard flash chromatography is the most common cause of yield loss. You must deactivate the acidic sites on the silica gel surface.

Protocol A: Preparation of Triethylamine-Buffered Silica

Use this for standard purification.

-

Calculate: Determine the amount of silica gel required (typically 20-50:1 weight ratio to crude mass).

-

Slurry: In a flask, suspend the silica gel in the mobile phase (e.g., Hexanes).

-

Buffer: Add 1.5% to 2.5% v/v Triethylamine (Et3N) to the slurry.

-

Why? Et3N is a base that neutralizes the acidic silanol groups (

).

-

-

Pack: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase containing 1% Et3N.

-

Elute: Run your column using mobile phase containing 0.5% Et3N .

Protocol B: Neutral Alumina (Alternative)

Use this if the compound is extremely acid-sensitive or if Et3N interferes with downstream chemistry.

-

Purchase Aluminum Oxide, Neutral, Brockmann Grade I .

-

Deactivate to Grade III by adding water (approx. 6% w/w) if the compound is sensitive to the high activity of Grade I alumina.

-

Elute with Hexanes/Ethyl Acetate.[1][2] Note: Alumina has lower resolution than silica; gradient elution may be required.

Protocol C: Kugelrohr Distillation (Solvent-Free)

Best for isolating the stannane from non-volatile byproducts without chromatography.

-

Vacuum: High vacuum (<0.1 mmHg) is required.

-

Temperature: Keep the oven temperature as low as possible (typically 120-150°C for tributylstannanes, but highly dependent on vacuum quality).

-

Warning: Tributyltin compounds have high boiling points. Thermal rearrangement (1,3-migration of Sn) can occur at high temperatures (

).

Storage & Handling Guidelines

Once purified, the battle is only half won. Allylic stannanes can decompose "on the shelf" if handled improperly.

| Parameter | Recommendation | Scientific Rationale |

| State | Store as 1M Solution | Neat stannanes can undergo autocatalytic decomposition if trace radicals or acids are generated. Dilution slows bimolecular degradation. |

| Solvent | Degassed Hexane or Pentane | Avoid chlorinated solvents ( |

| Temperature | -20°C (Freezer) | Reduces the rate of thermal 1,3-isomerization and oxidation. |

| Atmosphere | Argon/Nitrogen | Oxygen can initiate radical cleavage of the C-Sn bond. |

| Stabilizer | BHT (Optional) | Add a crystal of 2,6-di-tert-butyl-4-methylphenol (BHT) if radical stability is a concern (though acid is the primary enemy). |

Frequently Asked Questions (FAQ)

Q: I see two spots on TLC that are very close together. Is this decomposition? A: Not necessarily. It is likely 1,3-isomerization . Tributyl-2-cyclohexen-1-yl-stannane can equilibrate with its isomer. However, if the lower spot is UV-inactive and stains with Iodine/KMnO4 only (cyclohexene), it is decomposition.

Q: Can I use

Q: My reaction requires an acidic catalyst, but I need the stannane to survive. What do I do? A: You are in a "chemoselectivity conflict."

-

Switch Lewis Acids: Use a bulky Lewis acid (e.g., MAD, ATPH) that coordinates to the carbonyl but is too sterically hindered to coordinate to the stannane.

-

Temperature Control: Run the reaction at -78°C. The activation energy for destannylation is often higher than that of carbonyl addition.

Q: How do I remove the

-

Stir the crude mixture with a 10% aqueous KF solution or solid KF on Celite. This forms insoluble polymeric

, which can be filtered off.[3]

Workflow Visualization: Purification Decision Tree

Caption: Decision matrix for selecting the appropriate purification method to minimize protodestannylation.

References

-

Mechanistic Kinetics: Cochran, J. C.; et al. "Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms." Organometallics, 2002 .[4] (Provides foundational kinetic data on stannane protonolysis).

-

Synthesis & Handling: "Preparation of Tributyl(chloromethyl)stannane." Organic Syntheses, 2014 , Vol. 91, pp. 104-118. (Detailed protocols for handling unstable stannanes, including low-temp storage).

-

Purification Techniques: "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry. (Authoritative guide on buffering silica with triethylamine for acid-sensitive compounds).

- General Reactivity: Davies, A. G. "Tin in Organic Synthesis." Comprehensive Organometallic Chemistry II, Elsevier, 1995. (The definitive text on organotin chemistry).

Sources

Technical Support Center: Optimizing Catalyst Loading for Cyclohexenyl Stannane Cross-Coupling

Welcome to the Technical Support Center for optimizing catalyst loading in cyclohexenyl stannane cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for this powerful C(sp²)–C(sp²) bond-forming reaction. Here, we move beyond generic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your specific Stille cross-coupling reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cyclohexenyl stannane Stille coupling?

A1: For initial explorations with a new cyclohexenyl stannane and coupling partner, a palladium catalyst loading of 1-5 mol% is a common and effective starting point.[1][2] For instance, successful couplings of vinyl stannanes have been reported using 2 mol% of Pd(PPh₃)₄.[3] More precious or complex substrates might warrant starting at the lower end (1-2 mol%) to minimize cost and potential side reactions, while more challenging couplings could begin at 5 mol%.

Q2: Is a higher catalyst loading always better for improving low yields?

A2: Not necessarily. While increasing the catalyst loading can enhance the reaction rate, excessively high concentrations (e.g., >10 mol%) can lead to detrimental side reactions such as the homocoupling of the organostannane.[4][5] This not only consumes the starting material but also complicates the purification process. Optimization is crucial to find a balance between reaction efficiency and minimizing side product formation.

Q3: How does the choice of the organic electrophile (halide or triflate) affect the required catalyst loading?

A3: The reactivity of the organic electrophile is a critical factor. The general order of reactivity is I > Br > OTf > Cl.[4] For highly reactive partners like vinyl iodides, lower catalyst loadings are often sufficient.[4][6] Less reactive electrophiles, such as vinyl or aryl bromides and triflates, may require higher catalyst loadings or more specialized catalytic systems to achieve efficient oxidative addition.[6]

Q4: When should I consider using a palladium(II) precatalyst versus a palladium(0) source?

A4: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are commonly used.[6][7] Pd(0) sources are directly active in the catalytic cycle. Pd(II) sources require in situ reduction to the active Pd(0) species, a process influenced by ligands, solvents, and other reagents.[7] For reproducibility, especially in complex systems, well-defined Pd(0) catalysts or modern precatalysts can be advantageous. However, Pd(II) sources are often more stable and less expensive.[7]

Q5: What is the role of additives like copper(I) salts, and how do they impact catalyst loading?

A5: Additives like copper(I) iodide (CuI) can significantly accelerate the rate of Stille couplings, particularly the transmetalation step, which is often rate-limiting.[8][9] By enhancing the reaction rate, the addition of a co-catalytic amount of CuI can allow for a reduction in the overall palladium catalyst loading while maintaining or even improving the reaction yield.[8][9] This is especially beneficial for sterically hindered substrates.[8]

Troubleshooting Guide: Catalyst Loading and Reaction Performance

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Formation with Standard Catalyst Loading (1-5 mol%)

| Potential Cause | Explanation & Suggested Action |

| Inactive Catalyst | The Pd(0) catalyst may have oxidized due to exposure to air. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Consider using a fresh bottle of catalyst. |

| Inefficient Precatalyst Reduction | If using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient. The choice of ligand, solvent, and presence of reducing agents (sometimes the organostannane itself or additives) are crucial.[7] Consider switching to a Pd(0) source like Pd(PPh₃)₄ to diagnose this issue. |

| Slow Transmetalation | For sterically demanding cyclohexenyl stannanes or electrophiles, the transmetalation step can be slow. Add a co-catalyst such as CuI (10-20 mol%) to facilitate this step.[8] This can often improve yields without needing to increase the palladium loading. |

| Suboptimal Ligand | The ligand plays a critical role in stabilizing the catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a common starting point. However, for challenging couplings, consider screening other ligands. For example, triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (P(o-tol)₃) have shown success in specific vinyl stannane couplings.[6] |

| Incorrect Catalyst Loading | While 1-5 mol% is a good starting point, your specific system may require adjustment. Incrementally increase the catalyst loading to 7.5 mol% and then 10 mol%, monitoring for yield improvement and the formation of side products.[6] |

Issue 2: Significant Homocoupling of the Cyclohexenyl Stannane

| Potential Cause | Explanation & Suggested Action |

| Excessively High Catalyst Loading | High concentrations of the palladium catalyst can promote the dimerization of the organostannane.[4][5] Reduce the catalyst loading to the lower end of the effective range (e.g., 0.5-2 mol%). |

| Slow Oxidative Addition | If the oxidative addition of the electrophile is slow, the active Pd(0) catalyst has more opportunity to react with the organostannane. Ensure you are using a sufficiently reactive electrophile (Iodide > Bromide). If using a less reactive partner, a more electron-rich ligand might be necessary to promote oxidative addition. |

| Presence of Oxygen | Traces of oxygen can facilitate homocoupling. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas. |

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol provides a systematic approach to determine the optimal catalyst loading for the coupling of a generic cyclohexenyl tributylstannane with a vinyl iodide.

Materials:

-

Cyclohexenyl tributylstannane (1.0 mmol, 1.0 equiv)

-

Vinyl iodide (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 10 mL)

-

Internal standard (e.g., dodecane)

Procedure:

-

Set up three parallel reactions in dry Schlenk flasks under an inert atmosphere.

-

To each flask, add the cyclohexenyl tributylstannane and the vinyl iodide.

-

Add the internal standard to each flask.

-

To Flask 1, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

-

To Flask 2, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

To Flask 3, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add the degassed solvent to each flask.

-

Heat the reactions to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing by GC or ¹H NMR.

-

Compare the yield and reaction rate for each catalyst loading to determine the optimal concentration.

Case Study: Optimization of a Vinyl Stannane Coupling

In the synthesis of methyl carlactonoate, researchers optimized the Stille coupling between a vinyl stannane and a vinyl iodide.[6] Their findings are summarized below and provide valuable insights into catalyst system selection.

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ (20) | - | - | Toluene | 100 | 60 | Trace |

| 2 | PdCl₂(PPh₃)₂ (20) | - | CuI | DMF | 100 | 60 | 10 |

| 3 | Pd₂(dba)₃ (10) | AsPh₃ (40) | - | Dioxane | 100 | 60 | 30 |

| 4 | Pd₂(dba)₃ (7.5) | AsPh₃ (30) | - | Dioxane | 90 | 45 | 75 |

This case study demonstrates that a lower catalyst loading (7.5 mol% of Pd₂(dba)₃) with an appropriate ligand (AsPh₃) provided the highest yield, highlighting that more catalyst is not always the solution.[6]

Visualizing the Optimization Process

Logical Workflow for Catalyst Loading Optimization

Caption: A decision-making workflow for optimizing palladium catalyst loading in Stille cross-coupling reactions.

The Stille Catalytic Cycle

Caption: The generally accepted catalytic cycle for the Stille cross-coupling reaction.

References

-

Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

-

Maleczka, R. E., & Gallagher, W. P. (n.d.). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry. [Link]

-

Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

-

(2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

(n.d.). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. ResearchGate. [Link]

-

Peña-Cabrera, E., et al. (n.d.). Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

(n.d.). Recent applications of Stille reaction in total synthesis of natural products: An update. ResearchGate. [Link]

-

(n.d.). Catalyst Loading Optimization. ResearchGate. [Link]

-

Roth, G. P., et al. (n.d.). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Semantic Scholar. [Link]

-

(n.d.). Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

-

(2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

-

(n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

-

(n.d.). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journals. [Link]

-

(n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters - ACS Publications. [Link]

-

(2025). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. ResearchGate. [Link]

-

(n.d.). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

(n.d.). Stille reaction. Wikipedia. [Link]

-

(2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

-

(n.d.). Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]

-

Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Semantic Scholar. [Link]

-

(2011). Org. Synth., 88, 197. [Link]

-

(n.d.). Pd(PPh₃)₄-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]

-

(2025). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. [Link]

-

(2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. ACS Publications. [Link]

-

(n.d.). Collective synthesis of natural products by means of organocascade catalysis. PMC. [Link]

-

(n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

-

(n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Request PDF. [Link]

-

(n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]

-

(2023). Stille Coupling. Chemistry LibreTexts. [Link]

-

(2025). Stille Cross-Coupling. J&K Scientific LLC. [Link]

-

(n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. [Link]

-

(2020). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. ResearchGate. [Link]

-

Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Organic Chemistry Portal. [Link]

-

(n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]

Sources

- 1. benchchem.com [benchchem.com]